8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione is a compound classified under the family of 1,4-benzodiazepines, which are characterized by a benzene ring fused to a seven-membered diazepine ring. This specific compound is notable for its potential pharmacological properties and is considered an experimental small molecule in drug research.
The compound is identified by its IUPAC name and has been cataloged in various chemical databases, including DrugBank (DB08717) and PubChem. It belongs to the broader class of organic compounds known as organoheterocyclic compounds, specifically classified as benzodiazepines and further categorized as 1,4-benzodiazepines .
The synthesis of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione can be approached through several chemical pathways. Common synthetic routes involve the cyclization of appropriate precursors containing both the benzene and diazepine structures.
Technical Details:
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione can participate in various chemical reactions typical for benzodiazepines:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy .
The mechanism of action for 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione primarily involves modulation of neurotransmitter systems in the brain. Benzodiazepines typically exert their effects by enhancing the activity of gamma-aminobutyric acid (GABA) at GABA-A receptors.
Data Insights:
The physical properties of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione include:
Chemical properties include:
Relevant Data:
The compound's reactivity profile indicates potential interactions with various functional groups due to its multiple reactive sites .
8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione holds promise in scientific research primarily within pharmacology. Potential applications include:
Research continues into optimizing this compound for better efficacy and safety profiles in clinical settings .
The 1,4-benzodiazepine core represents a privileged scaffold in drug discovery, characterized by a semi-rigid diazepine ring fused to a benzene moiety. This architecture provides exceptional spatial control over substituent placement while maintaining favorable drug-like properties. The scaffold exhibits intermediate lipophilicity, limited rotatable bonds (≤5), and balanced hydrogen bond acceptor/donor counts—features that enhance membrane permeability and bioavailability [3] [6]. In the specific case of 8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione (molecular formula: C₁₀H₁₀N₂O₂), the ortho-dicarbonyl system (2,5-dione) enables hydrogen bonding with biological targets, while the methyl group at C8 fine-tunes electron distribution and steric bulk [4] [10].
The 2,5-dione derivatives exhibit distinct conformational behavior due to lactam-lactim tautomerism. Nuclear magnetic resonance studies reveal that the 1,4-diazepine ring adopts a boat conformation in solution, facilitating optimal interactions with protein binding pockets. This flexibility allows benzodiazepine diones to adapt to diverse enzyme active sites, explaining their broad pharmacological spectrum [6] [9]. The C8 methyl group in our target compound further influences this conformational equilibrium through steric effects, potentially enhancing target selectivity compared to unmethylated analogs like 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-3,5-dione (CAS 137133-35-8) [6].
Table 1: Structural and Physicochemical Properties of Key Benzodiazepine Dione Derivatives
Compound Name | Molecular Formula | Molecular Weight | Core Substituents | CAS Number |
---|---|---|---|---|
8-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | C₁₀H₁₀N₂O₂ | 190.20 | 8-CH₃ | 23354239 |
2,3,4,5-Tetrahydro-1H-1,4-benzodiazepine-3,5-dione | C₉H₈N₂O₂ | 176.17 | None | 137133-35-8 |
3-Methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | C₁₀H₁₀N₂O₂ | 190.20 | 3-CH₃ | 24919-37-7 |
4-Methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione | C₁₀H₁₀N₂O₂ | 190.20 | 4-CH₃ | 3725575 |
Benzodiazepine therapeutics originated with the serendipitous 1955 discovery of chlordiazepoxide, culminating in the 1963 introduction of diazepam (Valium®). These early agents targeted the GABAₐ receptor, leveraging the unsubstituted 1,4-benzodiazepine core for anxiolytic and sedative effects [8]. By the 1980s, over 40 benzodiazepine-based medications existed, but chemical diversity remained limited—most commercial derivatives featured C7 electron-withdrawing groups (e.g., Cl, NO₂) and N1 alkyl substituents, leaving the dione scaffold underexplored [8]. This created a significant research gap: while classical benzodiazepines saturated the GABAergic market, scaffolds like 8-methyl-2,5-dione remained synthetically challenging and were absent from early screening libraries [3].
Contemporary synthesis strategies now address this gap through multicomponent reactions (MCRs). The Ugi-deprotection-cyclization (UDC) approach enables efficient diversification of benzodiazepine diones. For example, anthranilic acid derivatives react with isocyanides, Boc-glycinal, and carboxylic acids to yield 1,4-benzodiazepine-6-ones—scaffolds closely related to our target compound [3]. Microwave-assisted Ugi reactions further accelerate access to novel derivatives like 2-tetrazole-substituted benzodiazepines (Table 3 in [3]), achieving reaction times of 30 minutes versus 48 hours conventionally. Despite these advances, C8-substituted diones like our 8-methyl target remain underrepresented in libraries due to regioselectivity challenges during cyclization [3].
Table 2: Synthetic Approaches to Benzodiazepine Dione Scaffolds
Method | Building Blocks | Conditions | Representative Yield | Diversity Points |
---|---|---|---|---|
Ugi-4CR with anthranilates | Methyl anthranilate, isocyanides, Boc-glycinal, carboxylic acids | TFA deprotection + TBD-catalyzed cyclization | 16-41% [3] | R¹, R² (Table 1) |
UDC with aminophenylketones | Aminophenylketones, isocyanides, Boc-glycinal, carboxylic acids | Microwave-assisted Ugi + TFA cyclization | 13-47% [3] | X, Y, R¹, R² |
Azide-Ugi route | Aminophenylketones, isocyanides, Boc-glycinal, trimethyl azide | Microwave + tandem deprotection-cyclization | 12-49% [3] | X, Y, R¹ |
Critical research gaps persist in three areas:
The 8-methyl-2,5-dione scaffold thus represents a frontier for expanding benzodiazepine chemical space—one where strategic C8 substitution could unlock new target engagement profiles beyond GABAergic modulation.
CAS No.: 11033-22-0
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5